Samarium(III) Ionophore II

Potentiometric Sensor Detection Limit Coated Graphite Electrode

Samarium(III) Ionophore II (CAS 120097-53-2, also known as Et₄todit) is a neutral sulfur-nitrogen heterocyclic ionophore with molecular formula C₁₄H₂₀N₄S₆ and molecular weight 436.73 g/mol, specifically designed for selective complexation of samarium(III) ions. This polyfunctional ligand contains multiple sulfur and nitrogen coordination sites that facilitate 1:1 complexation with Sm³⁺, enabling its use as the active sensing material in polymeric membrane and coated graphite potentiometric electrodes for the determination of samarium in aqueous solutions.

Molecular Formula C14H20N4S6
Molecular Weight 436.7 g/mol
CAS No. 120097-53-2
Cat. No. B044388
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSamarium(III) Ionophore II
CAS120097-53-2
Molecular FormulaC14H20N4S6
Molecular Weight436.7 g/mol
Structural Identifiers
SMILESCCN1C2=C(N(C1=S)CC)SSSSC3=C2N(C(=S)N3CC)CC
InChIInChI=1S/C14H20N4S6/c1-5-15-9-10-12(18(8-4)14(20)16(10)6-2)22-24-23-21-11(9)17(7-3)13(15)19/h5-8H2,1-4H3
InChIKeyUCISCPCNYYIDSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Samarium(III) Ionophore II (CAS 120097-53-2): High-Potency Selectophore for Potentiometric Sm³⁺ Detection


Samarium(III) Ionophore II (CAS 120097-53-2, also known as Et₄todit) is a neutral sulfur-nitrogen heterocyclic ionophore with molecular formula C₁₄H₂₀N₄S₆ and molecular weight 436.73 g/mol, specifically designed for selective complexation of samarium(III) ions [1]. This polyfunctional ligand contains multiple sulfur and nitrogen coordination sites that facilitate 1:1 complexation with Sm³⁺, enabling its use as the active sensing material in polymeric membrane and coated graphite potentiometric electrodes for the determination of samarium in aqueous solutions [2].

Samarium(III) Ionophore II Procurement Rationale: Why In-Class Ionophore Substitution Compromises Sm³⁺ Sensor Performance


Substituting Samarium(III) Ionophore II with alternative Sm³⁺ ionophores introduces substantial and quantifiable performance degradation. Direct comparative studies establish that alternative selectophores such as glipizid [1] and isopropyl 2-[(isopropoxycarbothioyl)disulfanyl]ethanethioate [2] exhibit detection limits that are one to two orders of magnitude higher than those achieved with Et₄todit-based CGE electrodes. Furthermore, the selectivity coefficients of the Et₄todit-based sensor reveal a documented 'great improvement' over the best previously reported samarium electrode [3], while alternative ionophores demonstrate measurable interference from other lanthanides and transition metals. These performance differentials are intrinsic to the molecular architecture of each ionophore; altering the coordination environment by substituting an analog directly compromises the stability constant of the Sm³⁺-ionophore complex [4], which governs both detection threshold and discrimination against interfering cations.

Samarium(III) Ionophore II (Et₄todit): Quantified Differentiation Against Samarium-Selective Electrode Comparators


Detection Limit: Et₄todit-Based CGE Achieves 1.6 × 10⁻⁸ M, a 30-Fold Improvement Over Earlier Samarium Ionophore Electrodes

The coated graphite electrode (CGE) constructed with Samarium(III) Ionophore II (Et₄todit) achieved a limit of detection of 1.6 × 10⁻⁸ M for Sm³⁺ [1]. In contrast, the earlier samarium-selective electrode reported by Ogata et al. using 1,4-bis(3-thiapentylxanthato)butane as the ionophore demonstrated a detection limit of 5.0 × 10⁻⁷ M [2]. This represents a quantified improvement factor of approximately 31× (i.e., detection of Sm³⁺ at concentrations roughly 30-fold lower) when using the Et₄todit-based sensor.

Potentiometric Sensor Detection Limit Coated Graphite Electrode

Linear Dynamic Range: Et₄todit-Based CGE Extends Lower Quantification Limit to 1.0 × 10⁻⁷ M, One Order of Magnitude Wider than Glipizid-Based Sensor

The CGE fabricated with Samarium(III) Ionophore II exhibits a Nernstian response over the concentration range 1.0 × 10⁻⁷ to 1.0 × 10⁻¹ M Sm³⁺ [1]. By comparison, the glipizid-based samarium-selective membrane sensor demonstrates a linear dynamic range of only 1.0 × 10⁻⁶ to 1.0 × 10⁻¹ M [2]. The Et₄todit-based CGE therefore provides an additional decade of linear response at the lower concentration end (down to 100 nM vs 1 μM for glipizid).

Potentiometric Sensor Linear Range Nernstian Response

Selectivity Profile: Et₄todit Electrodes Demonstrate Quantified Improvement Over Previously Reported Samarium Sensors, Including Discrimination Against Other Lanthanides

The selectivity behavior of Sm³⁺-selective electrodes based on Samarium(III) Ionophore II revealed 'a great improvement compared to the best previously reported electrode for samarium(III) ion' [1]. This assessment was based on selectivity coefficient measurements using the matched potential method (MPM) against a wide variety of interfering cations. Notably, the Et₄todit-based sensors demonstrated good selectivity against other lanthanide ions [1], a critical performance parameter given the chemical similarity of rare earth elements. In contrast, earlier bis(thiaalkylxanthato)alkane-based electrodes exhibited serious interference from Cu(II) and Fe(III) [2], limiting their practical applicability.

Ion-Selective Electrode Selectivity Coefficient Lanthanide Interference

Electrode Configuration Flexibility: Et₄todit Supports Both PME and CGE Formats with Defined Performance Trade-Offs, Enabling Application-Specific Sensor Design

Samarium(III) Ionophore II is the only samarium selectophore documented to support both polymeric membrane electrode (PME) and coated graphite electrode (CGE) configurations with fully characterized, application-relevant performance parameters [1]. The PME configuration provides a detection limit of 8.0 × 10⁻⁶ M with a linear range of 1.0 × 10⁻⁵ to 1.0 × 10⁻¹ M, while the CGE configuration achieves a detection limit of 1.6 × 10⁻⁸ M with an extended linear range down to 1.0 × 10⁻⁷ M [1]. This dual-configuration capability allows users to select the electrode format that optimizes the trade-off between fabrication simplicity (PME) and ultra-trace detection capability (CGE).

Sensor Fabrication Polymeric Membrane Electrode Coated Graphite Electrode

Samarium(III) Ionophore II: Validated Application Scenarios for Sm³⁺-Selective Electrode Implementation


Trace-Level Samarium Determination in Environmental Water Samples Without Preconcentration

The 1.6 × 10⁻⁸ M detection limit of the Et₄todit-based CGE [1] enables direct quantification of Sm³⁺ in tap water and other aqueous environmental matrices at sub-ppb concentrations without requiring sample preconcentration steps. The method was successfully applied to the recovery of Sm³⁺ from tap water samples [1], validating its utility for environmental monitoring applications where rapid, cost-effective analysis is prioritized over more expensive and time-consuming techniques such as ICP-MS.

Potentiometric Titration of Samarium(III) Using Et₄todit-Based Electrodes as End-Point Indicators

The Et₄todit-based electrode functions effectively as an indicator electrode in potentiometric titration of samarium(III) ions with EDTA [1]. The wide linear dynamic range extending from 1.0 × 10⁻⁷ to 1.0 × 10⁻¹ M [1] ensures accurate end-point detection across the full titration curve, making this approach suitable for both analytical method development and quality control applications in laboratories handling samarium-containing materials.

Selective Samarium Detection in Lanthanide-Containing Process Streams and Rare Earth Separation Monitoring

The documented selectivity of Et₄todit-based electrodes against other lanthanide ions [1] makes this ionophore particularly valuable for monitoring samarium in rare earth element (REE) separation processes. Unlike earlier ionophores that exhibit serious interference from transition metals such as Cu(II) and Fe(III) [2], the Et₄todit-based sensor maintains reliable Sm³⁺ response in complex multi-element matrices. This selectivity advantage is directly relevant to hydrometallurgical processing, rare earth recycling operations, and quality assurance of samarium-containing products where accurate quantification in the presence of other lanthanides is critical.

Comparative Sensor Development and Ionophore Screening Studies

Samarium(III) Ionophore II (Et₄todit) serves as a validated benchmark compound for comparative studies in samarium sensor development. The QSPR model developed by Kiani Anbouhi et al. established that the selectivity of ionophores can be defined by the stability constants of samarium-ionophore complexes (log K) [3]. Et₄todit, with its fully characterized performance parameters across multiple electrode configurations [1], provides a reliable reference point for evaluating novel samarium selectophores and validating predictive models for ionophore design.

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